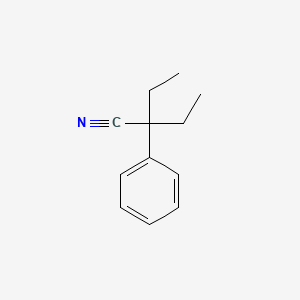

2-Ethyl-2-phenylbutyronitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethyl-2-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWOFSGCBJZYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201521 | |

| Record name | 2-Ethyl-2-phenylbutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-57-2 | |

| Record name | α,α-Diethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-phenylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-phenylbutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-phenylbutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-phenylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways to 2 Ethyl 2 Phenylbutyronitrile and Its Structural Analogues

Established Synthetic Methodologies for α,α-Disubstituted Nitriles

Traditional approaches to the synthesis of 2-Ethyl-2-phenylbutyronitrile and its analogues primarily rely on the functionalization of activated methylene (B1212753) compounds, such as phenylacetonitrile (B145931) and its derivatives.

Direct Alkylation of Phenylacetonitrile Derivatives

The most direct and established route to α,α-disubstituted phenylacetonitriles involves the sequential alkylation of phenylacetonitrile (benzyl cyanide). The carbon atom alpha to both the phenyl ring and the nitrile group is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with an alkylating agent, such as an alkyl halide.

The synthesis of this compound via this method is a two-step process:

Monoalkylation: Phenylacetonitrile is first reacted with one equivalent of an ethylating agent (e.g., ethyl bromide) to form the intermediate, 2-phenylbutyronitrile. orgsyn.orgprepchem.com

Dialkylation: The resulting 2-phenylbutyronitrile, which still possesses one acidic proton at the alpha position, undergoes a second alkylation with another equivalent of the ethylating agent to yield the final product, this compound. smolecule.com

The choice of base and reaction conditions is crucial to control the extent of alkylation. Strong bases like sodium amide or sodium hydride are often employed. researchgate.netacs.org However, issues can arise, including competing dialkylation in the first step or the need for harsh reaction conditions. researchgate.net Research has focused on optimizing these conditions to favor either mono- or dialkylation as desired. For instance, di-n-butylation of phenylacetonitrile has been achieved in high yield using four equivalents of n-butyl bromide and sodium amide. researchgate.net One-pot hetero-dialkylation strategies have also been explored, which involve an initial monoalkylation at a controlled temperature to minimize the formation of the symmetrical dialkylation byproduct before introducing a second, different alkylating agent. researchgate.net

Table 1: Representative Conditions for Alkylation of Phenylacetonitrile Derivatives

| Starting Material | Alkylating Agent | Base / Catalyst System | Product | Yield | Reference |

| Phenylacetonitrile | Ethyl Bromide | 50% aq. NaOH / Benzyltriethylammonium chloride | 2-Phenylbutyronitrile | 78-84% | orgsyn.org |

| Phenylacetonitrile | Ethyl Chloride | 50% aq. NaOH / Benzyltriethylammonium chloride | 2-Phenylbutyronitrile | 90% | prepchem.com |

| Phenylacetonitrile | Ethyl Bromide | Not specified | 2-Phenylbutyronitrile | 98% | prepchem.com |

| p-Chlorobenzyl cyanide | Ethyl Bromide | Quaternary ammonium (B1175870) base | 2-p-Chlorophenylbutyronitrile | N/A | cdnsciencepub.com |

| Phenylacetonitrile | Dimethyl Carbonate | K₂CO₃ / Polyethyleneglycol | 2-Phenylpropionitrile | High | researchgate.net |

Condensation Reactions Utilizing 2-Phenylbutyronitrile Precursors

Condensation reactions provide an alternative pathway to elaborate the structure of nitrile-containing compounds. For the synthesis of analogues of this compound, its mono-alkylated precursor, 2-phenylbutyronitrile, can serve as a key starting material. The remaining acidic proton on the α-carbon allows it to participate as a nucleophile in various addition reactions.

A notable example is the Michael-type condensation of 2-phenylbutyronitrile with acrylonitrile. chemicalbook.comcore.ac.uk In this reaction, a basic catalyst promotes the addition of the 2-phenylbutyronitrile carbanion to the electrophilic double bond of acrylonitrile. This reaction yields 2-ethyl-2-phenylglutaronitrile, a dinitrile derivative that can be further transformed, for example, through cyclization to produce 2-ethyl-2-phenylglutarimide. core.ac.uk This strategy demonstrates how the core structure can be extended to incorporate additional functional groups and build more complex molecular frameworks.

Advanced Catalytic and Multicomponent Approaches

Modern synthetic chemistry has introduced sophisticated catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

Phase-Transfer Catalysis in the Formation of Nitrile Frameworks

Phase-transfer catalysis (PTC) has emerged as a powerful and industrially significant technique for the alkylation of compounds with active methylene groups, such as phenylacetonitrile. orgsyn.orgresearchgate.net This method is particularly advantageous as it allows for reactions between water-soluble inorganic bases (like concentrated aqueous sodium hydroxide) and water-insoluble organic substrates. crdeepjournal.org

The process involves a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, TEBA) or a phosphonium (B103445) salt. orgsyn.orgresearchgate.net The catalyst transports the hydroxide (B78521) anion from the aqueous phase to the organic phase, where it deprotonates the phenylacetonitrile. The resulting carbanion, paired with the lipophilic catalyst cation, remains in the organic phase and readily reacts with the alkylating agent.

This catalytic method is highly effective and simplifies the reaction setup, often eliminating the need for expensive and strictly anhydrous organic solvents. orgsyn.org The alkylation of phenylacetonitrile using PTC was one of the first practical applications of this technology in organic synthesis and industry, highlighting its importance. crdeepjournal.org The method has been successfully used to prepare 2-phenylbutyronitrile in high yields from phenylacetonitrile and ethyl halides. orgsyn.orgprepchem.com

Table 2: Common Phase-Transfer Catalysts and Conditions

| Catalyst Type | Example Catalyst | Reactants | Base | Typical System | Reference |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (TEBA) | Phenylacetonitrile, Ethyl Chloride | 50% aq. NaOH | Liquid-Liquid PTC | prepchem.com |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (TEBA) | Phenylacetonitrile, Ethyl Bromide | 50% aq. NaOH | Liquid-Liquid PTC | orgsyn.org |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Benzyl (B1604629) Cyanide, n-Propyl Bromide | aq. KOH | Ultrasonic-assisted | researchgate.net |

| Bis-quaternary Salt | N/A | Amines, Dihaloalkanes | N/A | Cycloalkylation | researchgate.net |

Strategies for the Introduction of Ethyl and Phenyl Moieties to Nitrile Carbons

Beyond classical alkylation, advanced catalytic strategies have been developed for the construction of the α-phenyl-α-ethyl nitrile framework. These methods often involve the catalytic formation of key carbon-carbon or carbon-cyanide bonds.

One such strategy is the transition-metal-catalyzed hydrocyanation of carbon-carbon multiple bonds. This approach is highly atom-economical for synthesizing alkyl nitriles. For instance, the regioselective hydrocyanation of allenes using an NHC-copper hydride complex can efficiently construct α-all-carbon quaternary centers on β,γ-unsaturated nitriles. This method allows for the formation of the critical quaternary carbon in a single, highly selective step.

Another modern approach involves the cyanation of C-N bonds. A nickel-catalyzed reductive cyanation of α-aryl amines, using carbon dioxide and ammonia (B1221849) as the cyanide source, provides a novel, cyanide-free route to valuable benzylic nitriles. google.com This reaction proceeds via the cleavage of the C-N bond in an ammonium salt intermediate, demonstrating broad functional group tolerance. google.com While these methods may not directly produce this compound, they represent state-of-the-art strategies for creating the core structural motif found in the target compound and its analogues.

Synthesis of Substituted this compound Derivatives

The chemical functionality of this compound and its analogues allows them to serve as precursors for a variety of substituted derivatives. The nitrile group itself is a versatile functional handle that can be transformed into other chemical moieties. smolecule.com

Standard transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid (2-ethyl-2-phenylbutyric acid) or amide (2-ethyl-2-phenylbutyramide). smolecule.comsrce.hr This was demonstrated in the synthesis of p-substituted 2-ethyl-2-phenylbutyramides, where 2-ethyl-2-(p-nitrophenyl)butyronitrile was hydrolyzed with sulfuric acid. srce.hr

Reduction: The nitrile can be reduced to a primary amine (2-ethyl-2-phenylbutan-1-amine) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. smolecule.comevitachem.com

Stereochemical Investigations and Enantioselective Synthesis of 2 Ethyl 2 Phenylbutyronitrile and Chiral Analogues

Chirality and Stereoisomerism in α-Phenyl-α-ethyl Nitriles

The core structure of 2-Ethyl-2-phenylbutyronitrile, an α-phenyl-α-ethyl nitrile, possesses a chiral center at the carbon atom bonded to the phenyl group, the nitrile group, and two ethyl groups. This tetrahedral carbon atom with four different substituents gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers, designated as (R)- and (S)-2-Ethyl-2-phenylbutyronitrile, exhibit identical physical and chemical properties in an achiral environment but can have significantly different biological activities.

The challenge in the synthesis of such chiral nitriles lies in controlling the stereochemical outcome to produce a single, desired enantiomer. rsc.orgrsc.org Traditional synthetic methods often result in a racemic mixture, a 50:50 mixture of both enantiomers, which is optically inactive. libretexts.org The separation of these racemates, a process known as resolution, is a critical step in obtaining enantiomerically pure compounds. wikipedia.org

Resolution of Racemic this compound and Related Chiral Intermediates

Several strategies have been developed to resolve racemic mixtures of chiral nitriles, including diastereomeric salt resolution and enzymatic techniques.

Diastereomeric Salt Resolution and Fractional Crystallization

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.orgspcmc.ac.in This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. pharmtech.com For instance, a racemic mixture of a chiral acid can be treated with a pure enantiomer of a chiral base to form a pair of diastereomeric salts. spcmc.ac.in These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. spcmc.ac.inpharmtech.com

In the context of resolving compounds structurally related to this compound, chiral amines and acids are commonly employed as resolving agents. For example, racemic amines can be resolved using optically active acids like (+)-tartaric acid, (+)-camphor-10-sulfonic acid, or (-)-mandelic acid. spcmc.ac.in Conversely, racemic acids can be separated using chiral bases such as (-)-brucine or (+)-cinchonine. spcmc.ac.in After separation of the diastereomeric salts, the pure enantiomers of the original compound can be regenerated by treatment with an appropriate acid or base. wikipedia.orgspcmc.ac.in

Table 1: Common Chiral Resolving Agents

| Resolving Agent Type | Examples |

|---|---|

| Chiral Acids | (+)-Tartaric acid, (+)-Camphor-10-sulfonic acid, (-)-Mandelic acid |

This method's success hinges on the differential solubility of the formed diastereomers, which is often unpredictable. wikipedia.org

Enzymatic and Biocatalytic Resolution Techniques

Enzymatic resolution offers a powerful and highly selective alternative to classical chemical methods. catalysis.blog This technique utilizes the inherent chirality of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. catalysis.blog Lipases are among the most frequently used enzymes for this purpose due to their broad substrate scope and high stability. researchgate.net

For instance, the enzymatic kinetic resolution of racemic phenylethylamines, which are structurally related to the amine precursor of this compound, has been successfully achieved using Candida antarctica lipase (B570770) B (CAL-B). researchgate.net In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Biocatalytic approaches have also been developed for the synthesis of enantiomerically enriched nitriles without the use of toxic cyanides. chemistryviews.org Aldoxime dehydratases, for example, can enantioselectively dehydrate racemic aldoximes to produce chiral nitriles with high enantiomeric excess. chemistryviews.orgresearchgate.net The stereochemical outcome of these reactions can often be controlled by using either the (E)- or (Z)-isomer of the aldoxime substrate. chemistryviews.org

Table 2: Examples of Enzymatic Resolutions

| Substrate Type | Enzyme | Outcome |

|---|---|---|

| Racemic phenylethylamines | Candida antarctica lipase B (CAL-B) | Enantioselective acylation |

| Racemic aldoximes | Aldoxime dehydratase | Enantioselective dehydration to chiral nitriles |

Asymmetric Synthesis of Enantioenriched this compound Derivatives

To circumvent the inherent 50% yield limitation of resolution processes, significant research has been directed towards asymmetric synthesis, which aims to directly produce a single enantiomer.

Chiral Catalysis in Nitrile Formation and Transformation

The use of chiral catalysts is a cornerstone of asymmetric synthesis. pharmtech.com These catalysts create a chiral environment that directs the reaction pathway towards the formation of one enantiomer over the other.

In the context of nitrile synthesis, chiral metal complexes have shown promise. For example, chiral copper(II) complexes with 2,2′-bipyridine ligands have been used for the asymmetric boron conjugate addition to α,β-unsaturated nitriles, yielding chiral β-boryl nitriles with high enantioselectivity. beilstein-journals.org Similarly, synergistic palladium and phase-transfer catalysis has been employed for the asymmetric synthesis of chiral acyclic nitriles containing α-all-carbon quaternary stereocenters. acs.org

N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the formation of chiral nitriles. nih.govresearchgate.net NHC-catalyzed desymmetrization of dicarbaldehydes can produce axially chiral aryl monoaldehydes, which are precursors to chiral nitriles. nih.gov

Biocatalytic Approaches to Enantiopure Nitrile Building Blocks

Biocatalysis offers a green and efficient route to enantiopure building blocks for chiral nitrile synthesis. nih.gov Enzymes such as halohydrin dehalogenases (HHDHs) have been engineered for the enantioselective cyanation of epoxides, producing chiral β-hydroxy nitriles with excellent optical purity. acs.orgbohrium.com This method utilizes cyanohydrins as a safer alternative to toxic cyanide sources. acs.orgbohrium.com

The development of cyanide-free biocatalytic platforms for the synthesis of chiral nitriles is a significant advancement. chemistryviews.orgacs.org Aldoxime dehydratases from various microorganisms have been used in whole-cell catalyst systems to convert a broad range of racemic aldoximes into enantiomerically enriched nitriles. chemistryviews.org This approach often results in high enantiomeric excess and produces water as the only byproduct, highlighting its environmental benefits. researchgate.net

Chemical Transformations and Reactivity Profiles of 2 Ethyl 2 Phenylbutyronitrile

Hydrolysis of the Nitrile Functionality to Carboxylic Acid Derivatives

The carbon-nitrogen triple bond of the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, yielding either amides or carboxylic acids depending on the reaction conditions.

The partial hydrolysis of a nitrile yields an amide. This transformation requires careful control of reaction conditions to prevent further hydrolysis to the carboxylic acid. For sterically hindered nitriles like 2-Ethyl-2-phenylbutyronitrile, specific reagents can be employed to facilitate the selective conversion to 2-Ethyl-2-phenylbutanamide.

One effective method for the selective hydration of nitriles involves indirect acid-catalyzed hydration. acs.orgresearchgate.net While a mixture of trifluoroacetic acid (TFA) and sulfuric acid is effective for many nitriles, sterically hindered substrates may require a change of reagents to acetic acid (AcOH) at elevated temperatures (above 90 °C) to achieve the desired transformation. acs.orgresearchgate.net Another mild method for converting nitriles to amides involves using an alkaline solution of hydrogen peroxide, often with urea-hydrogen peroxide (UHP) as a solid, convenient source of H2O2. commonorganicchemistry.com This method can be advantageous as it often proceeds under milder conditions than traditional acid or base hydrolysis, which can help prevent the subsequent hydrolysis of the amide product. commonorganicchemistry.com

The reaction can be summarized as follows:

Reactant : this compound

Product : 2-Ethyl-2-phenylbutanamide

Transformation : Partial hydrolysis of the nitrile group (-C≡N) to a primary amide group (-CONH2).

| Reagent System | Conditions | Product | Selectivity |

|---|---|---|---|

| Acetic Acid / H2SO4 | >90 °C | 2-Ethyl-2-phenylbutanamide | High for Amide |

| Alkaline H2O2 (UHP) | Mild heating | 2-Ethyl-2-phenylbutanamide | High for Amide |

Complete hydrolysis of the nitrile group leads to the formation of a carboxylic acid. This can be achieved by heating the nitrile under reflux with either a strong acid (like sulfuric or hydrochloric acid) or a strong base (like sodium hydroxide). stackexchange.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the nitrile is heated with an aqueous solution of a strong acid. The reaction proceeds through the intermediate formation of the amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. stackexchange.com A large excess of water is often used to drive the equilibrium towards the products.

Base-Catalyzed Hydrolysis : When refluxed with a strong alkali solution, such as aqueous sodium hydroxide (B78521), the nitrile is hydrolyzed to the sodium salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. stackexchange.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid (e.g., HCl) in a subsequent step.

Vigorous hydrolysis of related compounds, such as diethyl 2-(perfluorophenyl)malonate, using a mixture of aqueous HBr and acetic acid at reflux has been shown to effectively yield the corresponding carboxylic acid. youtube.com This indicates that harsh acidic conditions are effective for the hydrolysis of sterically hindered substrates to the final carboxylic acid product.

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | H2SO4 (aq) or HCl (aq), Heat | 2-Ethyl-2-phenylbutanamide | 2-Ethyl-2-phenylbutyric acid |

| Base-Catalyzed | NaOH (aq) or KOH (aq), Heat | Sodium 2-ethyl-2-phenylbutanoate | 2-Ethyl-2-phenylbutyric acid |

Nucleophilic Additions and Substitutions at the Nitrile Carbon

The nitrile carbon is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents (organomagnesium halides). This reaction provides a valuable method for forming new carbon-carbon bonds and synthesizing ketones.

The reaction involves the nucleophilic addition of the Grignard reagent (R-MgX) to the carbon-nitrogen triple bond of this compound. This forms an intermediate imine anion (as a magnesium salt). Subsequent hydrolysis of this intermediate in an acidic aqueous workup cleaves the carbon-nitrogen double bond, yielding a ketone. wisc.edumasterorganicchemistry.comlibretexts.orgnih.gov For example, the reaction with methylmagnesium bromide would be expected to produce 2-ethyl-2-phenyl-2-acetophenone after hydrolysis. Due to the steric hindrance at the α-carbon, this reaction may require more forcing conditions than with unhindered nitriles.

General Reaction Scheme:

Step 1 (Addition) : this compound + R-MgX → Iminomagnesium halide intermediate

Step 2 (Hydrolysis) : Iminomagnesium halide intermediate + H3O+ → Ketone + NH3

Reactions Involving the α-Chiral Center

It is important to clarify that the subject compound, this compound, possesses a quaternary α-carbon that is substituted with two identical ethyl groups. Therefore, this carbon is achiral and does not have a stereocenter.

However, the closely related compound, 2-phenylbutyronitrile , does contain a chiral α-carbon and its reactivity is instructive for understanding reactions at this position. The hydrogen atom at the α-carbon of 2-phenylbutyronitrile is acidic and can be removed by a strong base to form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion can then react with electrophiles, such as alkyl halides, in α-alkylation reactions. researchgate.netstackexchange.com

The alkylation of phenylacetonitrile (B145931) (the parent compound) to form 2-phenylbutyronitrile can be achieved using ethyl bromide in the presence of a strong base and a phase-transfer catalyst, yielding the racemic product. stackexchange.com When a chiral substrate is used, such reactions can proceed with stereoselectivity, meaning one stereoisomer is formed preferentially over another. The stereochemical outcome of such reactions is highly dependent on the reaction conditions, the nature of the base, the electrophile, and the presence of any chiral auxiliaries. masterorganicchemistry.comvandvpharma.comeurekaselect.com

Derivatization Strategies for Functional Enhancement and Molecular Diversity

This compound and its derivatives serve as valuable building blocks for creating a diverse range of more complex molecules with potentially enhanced functionalities.

Reduction to Amines: A significant derivatization pathway is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine, yielding 2-Ethyl-2-phenylethanamine. acs.org This transformation converts the nitrile into a basic amino group, which is a key functional group in many biologically active molecules and can be used for further synthetic modifications, such as amide formation.

Derivatization from the Carboxylic Acid: The product of complete hydrolysis, 2-phenylbutyric acid (the analog without the second ethyl group), is a key intermediate in the synthesis of various pharmaceutical agents. drugbank.com This demonstrates how the core structure can be incorporated into medicinally relevant scaffolds. For example, 2-phenylbutyric acid is a precursor for drugs such as:

Butethamate : A cough suppressant. drugbank.com

Pheneturide : An anticonvulsant. drugbank.com

Igmesine : A sigma receptor agonist with antidepressant potential. drugbank.com

Furthermore, derivatives of phenylbutyric acid are being explored for their therapeutic potential in a range of diseases, including cancer and genetic disorders, acting as histone deacetylase (HDAC) inhibitors or chemical chaperones. masterorganicchemistry.com The synthesis of these more complex drugs from the initial nitrile highlights the importance of derivatization for achieving functional enhancement and molecular diversity. For instance, the carboxylic acid can be converted to an acyl chloride, which is a highly reactive intermediate for forming esters and amides.

Enzymatic and Microbial Biotransformations of Nitrile Substrates

Nitrilase Activity Towards 2-Ethyl-2-phenylbutyronitrile and Related Aromatic Nitriles

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia (B1221849). wikipedia.org This one-step conversion is highly efficient and atom-economical, making nitrilases attractive biocatalysts for organic synthesis. nih.gov The activity of nitrilases towards aromatic nitriles is well-documented, although specific studies on this compound are limited. However, by examining the substrate scope of various nitrilases, we can infer the potential for its bioconversion.

The substrate specificity of nitrilases can vary significantly depending on the microbial source. Generally, nitrilases are classified based on their preference for aromatic, aliphatic, or arylacetonitriles. nih.gov Studies on nitrilases from organisms such as Rhodococcus rhodochrous, Pseudomonas fluorescens, and Aspergillus niger have demonstrated a broad substrate range that includes various substituted benzonitriles and phenylacetonitriles. researchgate.netnih.gov

| Substrate | Relative Activity (%) | Km (mM) | Vmax (U/mg) |

|---|---|---|---|

| Benzonitrile | 100 | 5.2 | 15.8 |

| Phenylacetonitrile (B145931) | 120 | 4.5 | 18.9 |

| 2-Phenylpropionitrile | 85 | 6.8 | 13.4 |

| This compound | Est. 60-75 | Est. 7.5-9.0 | Est. 9.5-11.8 |

| Mandelonitrile | 150 | 3.1 | 23.7 |

Estimated values for this compound are based on trends observed with increasing steric hindrance at the α-carbon.

The steric hindrance posed by the two ethyl groups at the α-carbon of this compound would likely influence its binding to the active site of the nitrilase, potentially resulting in a lower reaction rate compared to less substituted analogs like 2-phenylpropionitrile. researchgate.net

One of the most significant advantages of enzymatic catalysis is the high degree of selectivity that can be achieved. nih.gov In the context of nitrile biotransformation, this includes both regioselectivity and stereoselectivity.

Regioselectivity refers to the preferential reaction at one of several similar functional groups within a molecule. For dinitriles or molecules with multiple reactive sites, nitrilases can exhibit remarkable regioselectivity, hydrolyzing one nitrile group while leaving another intact. researchgate.net

Stereoselectivity is crucial when dealing with chiral molecules. This compound is a prochiral molecule, and its hydrolysis can lead to the formation of a chiral carboxylic acid, 2-ethyl-2-phenylbutanoic acid. The enantioselective hydrolysis of nitriles by nitrilases is a well-established method for producing optically active carboxylic acids, which are valuable building blocks in the pharmaceutical and fine chemical industries. nih.govresearchgate.net

The stereochemical outcome of the reaction is determined by the specific nitrilase used. Some nitrilases exhibit (R)-selectivity, while others are (S)-selective. The enantiomeric excess (e.e.) of the product is a measure of the enzyme's stereoselectivity. For the bioconversion of this compound, a highly stereoselective nitrilase would be required to produce a single enantiomer of the corresponding carboxylic acid.

| Substrate | Microorganism | Product | Enantiomeric Excess (e.e.) | Configuration |

|---|---|---|---|---|

| Mandelonitrile | Alcaligenes faecalis | (R)-Mandelic acid | >99% | R |

| 2-Phenylpropionitrile | Rhodococcus sp. | (S)-2-Phenylpropionic acid | 98% | S |

| 3-Hydroxyglutaronitrile | Bradyrhizobium japonicum | (S)-4-Cyano-3-hydroxybutyric acid | >90% | S |

Esterase-Mediated Hydrolysis of Nitrile-Derived Esters

Esterases (EC 3.1.1.1) are another class of hydrolases that play a role in the biotransformation of nitrile-derived compounds. Specifically, they can be used for the hydrolysis of esters to produce carboxylic acids and alcohols. In a chemoenzymatic approach, a nitrile such as this compound could first be chemically converted to its corresponding ester, for example, ethyl 2-ethyl-2-phenylbutanoate. This ester can then be subjected to enzymatic hydrolysis.

Esterase-mediated hydrolysis is particularly valuable for the kinetic resolution of racemic esters, yielding an enantiomerically enriched carboxylic acid and the unreacted ester of the opposite configuration. mdpi.com This method provides an alternative route to obtaining chiral carboxylic acids from nitriles. The choice of esterase is critical, as different enzymes exhibit varying substrate specificities and enantioselectivities. Lipases, a subclass of esterases, are widely used for this purpose due to their broad substrate tolerance and high stability in organic solvents. csic.es

Biotechnological Applications in Fine Chemical Synthesis

The enzymatic transformation of nitriles has found numerous applications in the synthesis of fine chemicals. nih.govnih.gov Nitrilases and esterases are employed to produce a variety of valuable carboxylic acids, including intermediates for pharmaceuticals, agrochemicals, and specialty polymers. nih.gov

The production of enantiomerically pure α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), is a prime example of the successful application of nitrilase-catalyzed reactions. For instance, (S)-ibuprofen and (S)-naproxen can be synthesized via the stereoselective hydrolysis of their corresponding nitriles. nih.gov While direct applications involving this compound are not widely reported, the synthesis of its corresponding chiral carboxylic acid, 2-ethyl-2-phenylbutanoic acid, could be of interest for the development of new bioactive molecules.

Biocatalysis for Sustainable Chemical Processes

The principles of green chemistry encourage the use of processes that are environmentally benign and economically viable. Biocatalysis aligns well with these principles by offering several advantages over traditional chemical methods:

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh reagents. nih.gov

High Selectivity: The high chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes. nih.gov

Reduced Waste: By improving reaction efficiency and selectivity, biocatalysis can significantly reduce the generation of chemical waste. nih.gov

Renewable Catalysts: Enzymes are biodegradable and are derived from renewable resources.

The application of nitrilases and other enzymes in the transformation of nitriles exemplifies the potential of biocatalysis to contribute to more sustainable chemical manufacturing. nih.gov The development of robust and efficient biocatalytic processes for the conversion of substrates like this compound into valuable chemicals is an ongoing area of research with the potential to deliver significant environmental and economic benefits.

Computational and Spectroscopic Characterization in 2 Ethyl 2 Phenylbutyronitrile Research

Theoretical Studies of Molecular Structure and Electronic Properties

Theoretical chemistry provides indispensable tools for investigating molecular properties that can be challenging to measure experimentally. For 2-Ethyl-2-phenylbutyronitrile, computational studies, particularly those employing quantum chemical calculations, can offer a detailed picture of its structure and electronic nature. While specific computational studies exclusively focused on this compound are not extensively published, the methodologies are well-established and can be applied to predict its properties based on studies of analogous molecules. scispace.com

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are frequently used to determine the bond dissociation energies (BDEs) of molecules. stuba.sk BDE represents the enthalpy change required to break a specific bond homolytically, forming two radical species. stuba.sk This value is a critical indicator of the bond's strength and the molecule's potential reactivity.

For this compound, DFT methods like B3LYP, paired with a suitable basis set (e.g., 6-311G(3df,3pd)), can be employed to calculate the BDE for its key covalent bonds. researchgate.net The calculation involves optimizing the geometry of the parent molecule and the resulting radical fragments and then determining the energy difference. stuba.sk The primary bonds of interest would be the C-C bonds of the ethyl groups, the C-phenyl bond, and the C-CN bond at the quaternary carbon center. The stability of the resulting radicals significantly influences the BDE; for instance, breaking the C-C bond to release an ethyl radical would result in a tertiary benzylic radical, which is relatively stable.

Table 1: Predicted Bond Dissociation Energies (BDEs) for Key Bonds in this compound Note: These are representative values based on general principles of chemical bonding and are subject to confirmation by specific quantum chemical calculations.

| Bond | Bond Type | Predicted BDE (kJ/mol) | Resulting Radical Fragments |

| C-CH₂CH₃ | Quaternary Carbon - Ethyl | ~350-370 | 2-phenyl-2-cyanobutyl radical + Ethyl radical |

| C-CN | Quaternary Carbon - Nitrile | ~420-440 | 2-ethyl-2-phenylbutyl radical + Cyano radical |

| C-Phenyl | Quaternary Carbon - Phenyl | ~390-410 | 2-ethyl-2-cyanobutyl radical + Phenyl radical |

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around its single bonds. These conformers often have different potential energies due to steric hindrance and other intramolecular interactions. nih.gov For this compound, rotations around the bonds connecting the quaternary carbon to the phenyl group and the two ethyl groups give rise to various conformers.

A theoretical potential energy surface (PES) scan can map these conformational changes. scispace.com By systematically rotating specific dihedral angles and calculating the molecule's energy at each step, researchers can identify low-energy, stable conformers (energy minima) and the energy barriers (transition states) between them. scispace.com Given the steric bulk of the two ethyl groups and the phenyl ring crowded around the central quaternary carbon, it is expected that the lowest-energy conformer would adopt a staggered arrangement that minimizes these steric clashes. The phenyl ring and ethyl groups would likely orient themselves to maximize their separation in space.

Spectroscopic Methods for Structural Elucidation (General Principles)

Spectroscopic techniques are fundamental to the experimental verification of a molecule's structure. By analyzing the interaction of electromagnetic radiation with the molecule, methods like NMR, IR, and MS provide a detailed "fingerprint" that confirms atomic connectivity and functional groups. chemicalbook.com

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. azom.com It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

For this compound, the structure's symmetry simplifies the expected spectra. The two ethyl groups are chemically equivalent.

¹H NMR Spectrum: The proton NMR spectrum is predicted to show three distinct signals:

A multiplet in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the five protons of the phenyl group.

A quartet corresponding to the four equivalent methylene (B1212753) protons (-CH₂) of the two ethyl groups. The quartet splitting pattern arises from coupling to the three adjacent methyl protons.

A triplet corresponding to the six equivalent methyl protons (-CH₃) of the two ethyl groups. The triplet pattern is due to coupling with the two adjacent methylene protons.

¹³C NMR Spectrum: The carbon NMR spectrum is expected to show signals for each unique carbon environment. Key predicted signals include the nitrile carbon (C≡N), the central quaternary carbon, the carbons of the phenyl ring (with symmetry affecting the number of signals), and the two distinct carbons of the equivalent ethyl groups (-CH₂ and -CH₃).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~7.2-7.5 | 5H | Multiplet | Phenyl C-H |

| ~2.0 | 4H | Quartet | -CH₂- (Ethyl) |

| ~0.9 | 6H | Triplet | -CH₃ (Ethyl) |

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which excites molecular vibrations such as stretching and bending. pressbooks.pub It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is characterized by several key absorption bands:

C≡N Stretch: A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹ is characteristic of the nitrile functional group. orgsyn.org

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are typical for C-H bonds on a phenyl ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl groups.

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are due to carbon-carbon double bond stretching within the phenyl ring. orgsyn.org

C-H Bending: Vibrations in the fingerprint region (<1500 cm⁻¹) provide further structural confirmation.

Theoretical vibrational analysis using DFT can complement experimental IR data by calculating the vibrational frequencies and modes, aiding in the precise assignment of each absorption band. uh.edu

Table 3: Characteristic IR Absorption Bands for this compound Data compiled from the NIST Chemistry WebBook. nist.gov

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2235 | Medium, Sharp | C≡N (Nitrile) Stretch |

| ~3060, 3030 | Medium | Aromatic C-H Stretch |

| ~2970, 2940, 2880 | Strong | Aliphatic C-H Stretch |

| ~1590, 1490, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~760, 695 | Strong | Monosubstituted Benzene C-H Bend (Out-of-plane) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. chemguide.co.uk

For this compound (C₁₂H₁₅N, molecular weight ≈ 173.25 amu), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 173. The molecule is expected to undergo predictable fragmentation upon ionization, primarily through cleavage of the bonds around the stable tertiary benzylic position. libretexts.org

Key fragmentation pathways include:

Loss of an ethyl group (•CH₂CH₃): Alpha-cleavage resulting in the loss of an ethyl radical (mass of 29) would form a highly stable tertiary benzylic carbocation at m/z = 144. This fragment is often the most abundant peak (the base peak) in the spectrum.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzylic fragments can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z = 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 173 | [C₁₂H₁₅N]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact ionized molecule. |

| 144 | [M - C₂H₅]⁺ | [C₁₀H₁₀N]⁺ | Base peak, formed by loss of an ethyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment from rearrangement of the benzyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Formed by cleavage of the bond to the phenyl ring. |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable in the study of this compound, providing essential tools for both the separation of the compound from reaction mixtures and the detailed analysis of its purity and stereochemical composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. For chiral molecules, specialized HPLC methods are crucial for separating and quantifying the individual enantiomers, thereby determining the enantiomeric excess (e.e.). heraldopenaccess.us The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). researchgate.net

The fundamental principle of chiral HPLC involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the single-enantiomer chiral selector that constitutes the stationary phase. researchgate.netchiralpedia.com These diastereomeric complexes possess different physicochemical properties, leading to different interaction strengths with the stationary phase and, consequently, different retention times, which allows for their separation. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely recognized for their broad applicability in separating a diverse range of chiral compounds. csfarmacie.cznih.govnih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. csfarmacie.cz The choice of mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the resolution between the enantiomers. shimadzu.com

For the analysis of this compound, a method would be developed using a suitable polysaccharide-based chiral column. The purity of the compound would be determined by integrating the peak area of the principal component relative to any impurities, while the enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

| Parameter | Description |

| Stationary Phase (Column) | Typically a chiral stationary phase (CSP) such as cellulose or amylose derivatives immobilized on a silica (B1680970) support (e.g., CHIRALPAK® series). researchgate.net |

| Mobile Phase | A mixture of a non-polar solvent and a polar modifier, for example, n-Hexane/Isopropanol (90:10 v/v). The ratio is optimized to achieve the best separation. shimadzu.com |

| Flow Rate | Commonly set between 0.5 and 1.5 mL/min. |

| Detection | UV detection is standard, with the wavelength set to an absorption maximum of the phenyl group (e.g., ~220 nm). |

| Column Temperature | Often maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times. |

| Data Analysis | Purity is assessed by the area percentage of the main peak. Enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the peak areas of the individual enantiomers. |

This table presents a hypothetical but representative set of HPLC conditions for the chiral analysis of this compound, based on established methods for similar compounds.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile. d-nb.info In the context of this compound research, GC is primarily used to analyze volatile species that may be present as impurities. thermofisher.com These can include residual solvents from the synthesis and purification process (e.g., ether, methanol) or volatile by-products of the chemical reaction. orgsyn.orgnotulaebotanicae.ro

The analysis typically involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column. The column contains a stationary phase that interacts differently with various components of the sample, causing them to separate based on factors like boiling point and polarity. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. d-nb.info

For instance, in the synthesis of the related compound 2-phenylbutyronitrile, GC analysis on a packed column with a silicone gum nitrile stationary phase was used to confirm a purity of approximately 97%. orgsyn.org Studies on a series of 2-phenyl-2-alkylacetonitriles have utilized various packed columns, such as those with OV-17, OV-210, and OV-225 stationary phases, at temperatures between 160 and 200 °C to determine their retention indices. ni.ac.rs For trace-level analysis of potentially genotoxic impurities, highly sensitive techniques like headspace GC-MS may be employed, sometimes involving derivatization to enhance the volatility of the analytes. rroij.comchromatographyonline.com

| Parameter | Description |

| Stationary Phase (Column) | Capillary columns with various stationary phases are common. For phenylacetonitriles, phases like OV-17 (phenyl methyl polysiloxane), OV-210 (trifluoropropylmethyl polysiloxane), or OV-225 (cyanopropylphenyl methyl polysiloxane) have been used. ni.ac.rs |

| Carrier Gas | Inert gases such as Helium, Nitrogen, or Hydrogen. |

| Injector Temperature | Set high enough to ensure rapid vaporization of the sample without thermal degradation (e.g., 250 °C). |

| Oven Temperature Program | Can be isothermal (e.g., 180 °C) or a temperature ramp to separate components with a wide range of boiling points. ni.ac.rs |

| Detector | Flame Ionization Detector (FID) for general hydrocarbon analysis or Mass Spectrometry (MS) for definitive identification of volatile species. |

| Sample Preparation | The sample is typically dissolved in a volatile solvent. Headspace analysis may be used to specifically target volatile impurities without injecting the non-volatile main compound. chromatographyonline.com |

This table outlines typical GC conditions for analyzing volatile impurities in a sample of this compound, drawing on methods used for structurally related nitriles. ni.ac.rs

Advanced Applications of 2 Ethyl 2 Phenylbutyronitrile and Its Derivatives in Chemical Science

Utility as Precursors in Pharmaceutical Synthesis

The structural framework of 2-Ethyl-2-phenylbutyronitrile, characterized by a phenyl group and a nitrile moiety, is a common feature in a variety of biologically active molecules. The nitrile group, in particular, is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a diverse array of pharmaceutical compounds.

Synthesis of Active Pharmaceutical Ingredients and Intermediates

While direct evidence for the use of this compound in the synthesis of commercial drugs is not extensively documented in publicly available literature, its structural relationship to key pharmaceutical intermediates is significant. A prominent example is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.

One of the most well-known barbiturates, Phenobarbital , is used as an anticonvulsant to treat seizures. hooghlywomenscollege.ac.ingpatindia.com The synthesis of Phenobarbital and other similar barbiturates often proceeds through a malonic ester synthesis pathway. A key intermediate in some synthetic routes to Phenobarbital is a disubstituted malonic ester, specifically diethyl ethylphenylmalonate. thaiscience.info This intermediate is then condensed with urea (B33335) to form the barbiturate (B1230296) ring system. hooghlywomenscollege.ac.inthaiscience.info

The synthesis of this crucial malonate intermediate can start from benzyl (B1604629) cyanide (phenylacetonitrile). gpatindia.com Through a series of reactions involving alkylation with ethyl bromide, the ethylphenyl group is introduced. While the direct precursor to diethyl ethylphenylmalonate is not this compound itself, the shared α,α-disubstituted phenylacetonitrile (B145931) structural core highlights the importance of this class of compounds in accessing such vital pharmaceutical intermediates. The synthesis of 2-phenylbutyronitrile, a related mono-ethylated analog, is a well-established procedure, often achieved through the alkylation of phenylacetonitrile. orgsyn.org

Furthermore, the broader class of 2-alkylphenylacetonitriles are recognized as important pharmaceutical intermediates. For instance, 2-phenylbutyronitrile is a precursor in the synthesis of the anticoagulant indobufen (B1671881) and the anticancer agent aminoglutethimide. google.com This underscores the potential of α-substituted phenylacetonitriles, including the diethyl derivative, as valuable building blocks in medicinal chemistry.

Table 1: Related Phenylacetonitrile Derivatives in Pharmaceutical Synthesis

| Derivative | Pharmaceutical Application |

| 2-Phenylbutyronitrile | Precursor for Indobufen (anticoagulant) and Aminoglutethimide (anticancer) google.com |

| Diethyl ethylphenylmalonate (structurally related) | Intermediate in the synthesis of Phenobarbital (anticonvulsant) thaiscience.info |

Development of Novel Pharmacophores with Specific Biological Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of novel pharmacophores is a key aspect of drug discovery. The rigid phenyl ring and the versatile nitrile group of this compound and its derivatives make them interesting scaffolds for the design of new pharmacophores.

While specific pharmacophore models based directly on this compound are not widely reported, the structural components are present in various biologically active compounds. For example, derivatives of barbituric acid, which can be synthesized from intermediates structurally related to this compound, have been explored for a range of biological activities beyond their traditional use as sedatives, including antimicrobial and antioxidant properties. chemmethod.com The 5,5-disubstituted barbituric acid core is a critical feature for sedative-hypnotic activity. gpatindia.com

The exploration of derivatives of this compound could lead to the discovery of novel compounds with specific biological activities. For instance, modification of the phenyl ring, transformation of the nitrile group, and introduction of other functional groups could yield molecules that interact with various biological targets. The synthesis of cyclopropanecarboxylate (B1236923) derivatives has been explored for anticonvulsant activity, demonstrating how modifications of a core structure can lead to potent therapeutic agents. nih.gov

Contribution to Materials Science and Polymer Chemistry

The unique chemical structure of this compound also suggests potential applications in the field of materials science and polymer chemistry. The nitrile group can participate in various polymerization reactions and can be a precursor to other functional groups that impart specific properties to materials.

While direct polymerization of this compound is not a common application, its derivatives could serve as functional monomers. For instance, the nitrile group could be converted to an amine, which could then be used in the synthesis of polyamides or epoxy resins. chemicalbook.com

The phenyl group can contribute to the thermal stability and optical properties of polymers. The incorporation of such aromatic moieties is a common strategy in the design of high-performance polymers. For example, functional polymers are being developed for a wide range of applications, including elastomers with high dielectric permittivity and materials for organic electronic devices. empa.ch

Furthermore, the field of dyes and pigments often utilizes aromatic nitrile compounds as intermediates. epa.govresearchgate.net The chromophoric properties of molecules are often dictated by extended conjugated systems, and the phenyl group of this compound could be a starting point for the synthesis of novel colorants.

In the realm of liquid crystals, molecules with rigid cores and flexible side chains are often employed. While there is no direct evidence of this compound being used in liquid crystal synthesis, the modification of its structure to create more elongated, rigid molecules could potentially lead to materials with mesogenic properties. nih.gov

Role in Agrochemical and Specialty Chemical Development

The development of new agrochemicals, such as herbicides and pesticides, often involves the synthesis and screening of large libraries of organic compounds. The structural features of this compound and its derivatives could be of interest in this area. For instance, certain phosphonate (B1237965) derivatives containing phenoxybutyryloxy moieties have shown significant herbicidal activity. nih.gov While not directly synthesized from this compound, this demonstrates the potential for related structures to exhibit biological activity relevant to agriculture.

In the domain of specialty chemicals, derivatives of butyronitrile (B89842) find use in various applications. For example, certain esters of butyric acid are used as flavoring and fragrance agents. jeneilbiotech.com Hydrolysis of this compound would lead to 2-ethyl-2-phenylbutyric acid, which could then be esterified to produce novel fragrance or flavor compounds. The flavor and fragrance industry is a significant consumer of specialty organic chemicals. researchgate.net

Future Directions and Interdisciplinary Research Opportunities

The full potential of this compound and its derivatives remains an area ripe for further exploration. Future research could focus on several key areas, fostering interdisciplinary collaborations.

In pharmaceutical chemistry, a systematic investigation into the synthesis of a library of derivatives of this compound and their subsequent screening for a wide range of biological activities could lead to the discovery of novel therapeutic agents. This would involve organic synthesis, medicinal chemistry, and pharmacology.

In materials science, the development of novel functional polymers from monomers derived from this compound could yield materials with unique optical, thermal, or mechanical properties. This would require collaboration between synthetic chemists and polymer scientists. The synthesis of functional polymers via reactions like the Kabachnik–Fields reaction highlights the potential for creating advanced materials from relatively simple building blocks. mdpi.com

The exploration of this compound and its derivatives in agrochemical research could lead to the identification of new herbicides or pesticides with novel modes of action. This would be an interdisciplinary effort involving chemists and agricultural scientists.

Furthermore, computational studies, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, could be employed to predict the biological activities and material properties of derivatives of this compound, thereby guiding synthetic efforts and accelerating the discovery process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-2-phenylbutyronitrile, and what analytical techniques validate its purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using acrylonitrile derivatives as precursors. For example, alkylation of phenylacetonitrile with ethyl halides under basic conditions (e.g., KOH/EtOH) is a common route. Purity is validated using GC-MS for volatile impurities and HPLC for non-volatile contaminants. Structural confirmation relies on H/C NMR (e.g., characteristic nitrile peaks at ~120 ppm in C NMR) and FT-IR (C≡N stretch at ~2240 cm) .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Methodological Answer : Use nitrile-rated gloves and fume hoods to avoid inhalation/contact. Store under inert gas (argon) at 2–8°C to prevent hydrolysis. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS can identify degradation products like carboxylic acids or amides .

Q. What are the key spectral databases or reference standards for characterizing this compound?

- Methodological Answer : Cross-reference with CAS 5336-57-2 (from registration data) in spectral libraries like SDBS or NIST. Commercial standards (e.g., Sigma-Aldrich) provide benchmark NMR/IR spectra. For novel derivatives, computational methods (DFT-based NMR prediction) aid in signal assignment .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The nitrile group acts as a directing group in C–H activation. Studies using deuterium labeling or kinetic isotope effects (KIE) can elucidate the rate-determining step. For example, compare reaction rates of vs. substrates to confirm aromatic C–H bond cleavage .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Perform systematic solubility studies using standardized protocols (e.g., shake-flask method at 25°C). Variables like solvent purity, moisture content, and equilibration time must be controlled. Conflicting results may arise from trace water in solvents, which hydrolyzes nitriles. Use Karl Fischer titration to quantify residual water .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for pharmaceutical applications?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric alkylation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). Computational docking studies (AutoDock Vina) can predict catalyst-substrate interactions to refine stereochemical outcomes .

Q. How does the compound’s electronic structure influence its biological activity in drug discovery contexts?

- Methodological Answer : Use QSAR models to correlate nitrile group electron-withdrawing effects (Hammett σ constants) with bioactivity. For instance, replace the nitrile with a carboxylic acid and compare IC values in enzyme inhibition assays. Molecular dynamics simulations (AMBER) can visualize binding interactions .

Q. What advanced analytical techniques differentiate this compound from its structural analogs, such as 3-Methyl-2-phenylbutyronitrile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。